molecular formula C17H15N3O2S B11532084 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Cat. No.: B11532084
M. Wt: 325.4 g/mol
InChI Key: LDJXGWOSJTUEEW-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is used as a building block in the synthesis of more complex molecules

Biology: This compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains. It is also being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

Medicine: In the medical field, this compound is being explored for its potential as a therapeutic agent. Its antimicrobial and anticancer properties make it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and materials science.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria and fungi, leading to cell death. In anticancer applications, it may inhibit enzymes involved in DNA replication and cell division, thereby preventing the proliferation of cancer cells.

Comparison with Similar Compounds

  • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
  • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Comparison: While these compounds share a similar thiadiazole core, their functional groups differ, leading to variations in their chemical and biological properties. For example, the presence of a chloroacetamide group in N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide enhances its reactivity towards nucleophiles, making it useful in different synthetic applications. On the other hand, the purinyl group in N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide imparts unique biological activities, making it a potential candidate for drug development.

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

InChI

InChI=1S/C17H15N3O2S/c1-22-14-9-5-8-13(11-14)16(21)18-17-20-19-15(23-17)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,18,20,21)

InChI Key

LDJXGWOSJTUEEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3

Origin of Product

United States

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